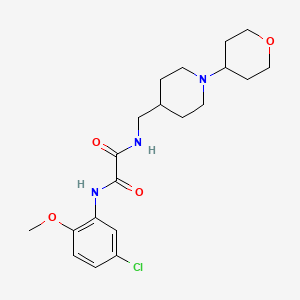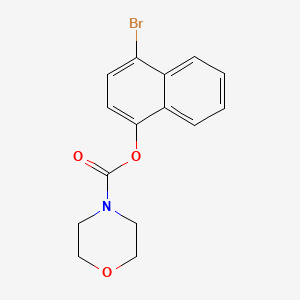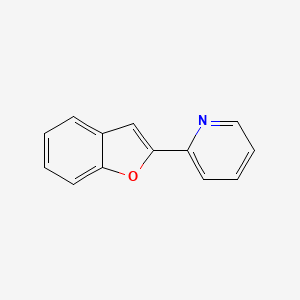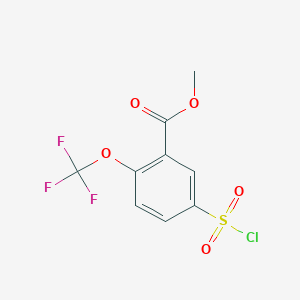![molecular formula C27H25NO3 B2818056 1'-[2-(4-phenylphenyl)acetyl]spiro[3H-chromene-2,4'-piperidine]-4-one CAS No. 887467-65-4](/img/structure/B2818056.png)
1'-[2-(4-phenylphenyl)acetyl]spiro[3H-chromene-2,4'-piperidine]-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Spiro[chromane-2,4’-piperidine]-4(3H)-one is a member of the six-membered tricyclic molecule containing oxygen and nitrogen as hetero atoms . It has been proven as one of the most valued scaffolds utilized by several medicinal chemists and pharmacologists to yield therapeutically effective biologicals .
Synthesis Analysis
A spiro compound is usually formed by the simultaneous reactions of condensation and cyclization . Significant advancements in complex amido-piperidyl linked spiro heterocyclic chroman-4-ones have been continuously reported in pre-clinical and clinical investigations .Molecular Structure Analysis
Spiro[chromane-2,4’-piperidine]-4(3H)-one is a member of the six-membered tricyclic molecule containing oxygen and nitrogen as hetero atoms .Chemical Reactions Analysis
Spiro compounds are usually formed by the simultaneous reactions of condensation and cyclization .Applications De Recherche Scientifique
Spiro[chromane-2,4'-piperidine]-4(3H)-one in Medicinal Chemistry
Spiro[chromane-2,4'-piperidine]-4(3H)-one compounds have been extensively researched for their medicinal chemistry applications. They serve as important pharmacophores in the development of drugs, drug candidates, and biochemical reagents. Recent advances demonstrate significant progress in synthesizing these compounds, focusing on their biological relevance and potential as new biologically active substances. The structural features and synthetic methodologies of these compounds have been explored to develop novel therapeutic agents with diverse biological activities (Ghatpande et al., 2020).
Alkylation and Functionalization
The compound and its derivatives have been studied for their alkylation properties. Spiro[oxirane-2,4′-piperidines], related to the compound, have been synthesized and shown to act as alkylating agents. These studies contribute to the understanding of how such compounds can introduce specific moieties onto heteroaromatic compounds, expanding their potential use in synthetic chemistry and drug development (Fishman & Cruickshank, 1968).
TRPM8 Antagonists for Neuropathic Pain
A series of N-aryl-3,4-dihydro-1'H-spiro[chromene-2,4'-piperidine]-1'-carboxamides, structurally related to the compound, was identified as TRPM8 channel blockers. These were developed through analogue-based rational design, synthesis, and screening, demonstrating significant potential in treating neuropathic pain. The structural variations and their effects on potency were extensively studied, providing insights into the development of highly effective and selective TRPM8 antagonists (Chaudhari et al., 2013).
Sigma Receptor Ligands
Research on spiro-joined benzofuran, isobenzofuran, and benzopyran piperidines, which are closely related to the compound , has contributed to understanding sigma receptor ligands. These compounds have been synthesized and evaluated for their affinity and selectivity towards sigma 1 and sigma 2 binding sites, providing valuable information for developing selective sigma receptor ligands with potential therapeutic applications (Moltzen, Perregaard, & Meier, 1995).
Orientations Futures
In the field of medicinal chemistry research, there has been remarkable development in the synthesis of spiro[chromane-2,4’-piperidine]-4(3H)-one-derived compounds over the past several years . This suggests that future research may continue to explore this class of compounds for their therapeutic potential.
Propriétés
IUPAC Name |
1'-[2-(4-phenylphenyl)acetyl]spiro[3H-chromene-2,4'-piperidine]-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO3/c29-24-19-27(31-25-9-5-4-8-23(24)25)14-16-28(17-15-27)26(30)18-20-10-12-22(13-11-20)21-6-2-1-3-7-21/h1-13H,14-19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIEAVRFAISGXEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC(=O)C3=CC=CC=C3O2)C(=O)CC4=CC=C(C=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1'-[2-(4-phenylphenyl)acetyl]spiro[3H-chromene-2,4'-piperidine]-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Oxan-3-yl)methoxy]-3-(trifluoromethyl)pyridine](/img/structure/B2817976.png)



![2-((3-methoxybenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2817986.png)


![4-[(3-Fluorophenyl)amino]-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B2817990.png)



![N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-3,5-dimethoxybenzamide](/img/structure/B2817994.png)
![2-Chloro-N-[[3-(methanesulfonamido)phenyl]methyl]propanamide](/img/structure/B2817995.png)